molecular formula C16H15NO B3328508 7-Benzyloxy-1-methylindole CAS No. 475577-34-5

7-Benzyloxy-1-methylindole

Cat. No.: B3328508
CAS No.: 475577-34-5
M. Wt: 237.3 g/mol
InChI Key: XXYLKHKDFDMHKP-UHFFFAOYSA-N
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Description

Current Perspectives on the Synthetic Utility of the Indole (B1671886) Scaffold

The indole nucleus is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. smolecule.comnih.gov Its versatile framework allows for extensive functionalization, enabling the precise tuning of electronic and steric properties to achieve desired biological activities or material characteristics. evitachem.com Researchers are continually exploring novel methodologies for the synthesis and modification of indole derivatives to access new chemical space. nih.gov The development of efficient synthetic routes to specifically substituted indoles is a key area of focus, as the position and nature of substituents can dramatically influence the compound's properties and applications. smolecule.comevitachem.com

The indole scaffold is a recognized pharmacophore, a key structural element responsible for a compound's biological activity, and is present in a wide range of approved drugs. evitachem.comnih.gov Its derivatives have shown promise in a multitude of therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents. smolecule.comnih.gov The ability to synthesize diverse indole libraries is therefore crucial for the discovery of new and effective therapeutic agents. evitachem.com

Rationale for Focused Research on 7-Benzyloxy-1-methylindole Architectures

The targeted investigation of this compound is driven by the strategic combination of its constituent parts. The indole-7-position is a challenging yet rewarding site for functionalization. The introduction of a benzyloxy group at this position serves multiple purposes. It can act as a protective group for a hydroxyl function, which can be revealed in later synthetic steps, or it can be a key pharmacophoric feature in its own right, potentially improving pharmacokinetic properties by acting as a metabolically stable surrogate for a phenolic hydroxyl group. vulcanchem.com

The methylation at the N-1 position of the indole ring is a common strategy in medicinal chemistry to block the hydrogen-bond donor capability of the indole nitrogen and to explore the impact of this modification on receptor binding and metabolic stability. dergipark.org.tr The combination of these features in this compound makes it a valuable intermediate for the synthesis of more complex, biologically active molecules and a target for the development of novel synthetic methodologies. smolecule.comlookchem.com Research into such specifically substituted indoles is essential for expanding the toolkit of medicinal chemists and for the development of next-generation therapeutics. nih.gov

Chemical and Physical Properties of this compound

Detailed experimental data for this compound is not widely available in public literature. However, its fundamental properties can be derived from its structure.

PropertyValue
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Canonical SMILES CN1C=CC2=C1C(=CC=C2)OCC3=CC=CC=C3
InChI Key InChIKey=... (Not available)
CAS Number Not available
Appearance Not available
Melting Point Not available
Boiling Point Not available

Spectroscopic Data Insights

While specific spectra for this compound are not published, analysis of related compounds provides expected characteristic signals.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the N-methyl group (singlet), the benzylic methylene (B1212753) protons (singlet), aromatic protons of the indole and benzyl (B1604629) rings (multiplets), and the protons on the pyrrole (B145914) ring of the indole core.
¹³C NMR Resonances for the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons of both the indole and benzyl rings.
Mass Spectrometry An exact mass corresponding to the molecular formula C₁₆H₁₅NO, with a predicted molecular ion peak [M]⁺ at m/z 237.1154. vulcanchem.com
Infrared (IR) Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) stretching vibrations.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods in indole chemistry. A common strategy would involve the N-methylation of 7-benzyloxyindole (B21248).

N-Methylation of 7-Benzyloxyindole:

7-Benzyloxyindole can be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an appropriate solvent (e.g., THF, DMF) to yield this compound. This is a standard and widely used procedure for the N-alkylation of indoles. nih.gov

Synthesis of the 7-Benzyloxyindole Precursor:

The precursor, 7-benzyloxyindole, can be synthesized via methods such as the Leimgruber–Batcho indole synthesis. orgsyn.org This could involve the reaction of 2-benzyloxy-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine, followed by reductive cyclization using a catalyst like Raney nickel. orgsyn.org Another approach is the Williamson ether synthesis from 7-hydroxyindole (B18039) and benzyl bromide. vulcanchem.com

Reactivity:

The this compound scaffold is amenable to further functionalization. The indole ring can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing groups. evitachem.com The benzyloxy group can be cleaved under reductive conditions (e.g., hydrogenolysis with a palladium catalyst) to reveal the 7-hydroxyindole functionality, which can then be used in subsequent synthetic transformations.

Research Findings and Applications

While specific research focused solely on this compound is limited, the utility of this structural motif is evident from studies on closely related compounds.

Derivatives of 7-benzyloxyindoles have been investigated as potent and selective agonists for sphingosine-1-phosphate (S1P) receptors, which are important targets for autoimmune diseases. nih.gov For instance, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been synthesized and evaluated as S1P1 functional antagonists. nih.gov This highlights the potential of the 7-benzyloxyindole core in the development of new therapeutics.

Furthermore, benzyloxy-substituted indoles are valuable intermediates in the synthesis of complex natural products and other biologically active molecules. nih.govlookchem.com The benzyloxy group often serves as a stable protecting group that can be removed late in a synthetic sequence. The N-methylated indole core is a common feature in many pharmaceutical agents, and its presence can significantly impact the pharmacological profile of a compound. dergipark.org.tr

The combination of the 7-benzyloxy and 1-methyl groups in the target molecule therefore represents a valuable scaffold for library synthesis in drug discovery programs, aiming to explore structure-activity relationships around the indole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-7-phenylmethoxyindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-17-11-10-14-8-5-9-15(16(14)17)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLKHKDFDMHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290753
Record name 1-Methyl-7-(phenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475577-34-5
Record name 1-Methyl-7-(phenylmethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475577-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-(phenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 7 Benzyloxy 1 Methylindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In indoles, the pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. acs.org The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu The presence of the N-methyl group in 7-Benzyloxy-1-methylindole prevents electrophilic attack at the nitrogen atom, while the electron-donating 7-benzyloxy group further activates the heterocyclic system towards substitution.

For most electrophilic substitution reactions involving N-alkylindoles, the C3 position is the kinetically favored site of attack. This preference is attributed to the formation of a more stable cationic intermediate where the positive charge is localized on the nitrogen atom's adjacent carbon (C2) and can be effectively stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring. Attack at the C2 position would lead to an intermediate where this stabilization pathway is less effective.

While C3 substitution is predominant, functionalization at the C2 position can be achieved. nih.govacs.org This often requires specific strategies, such as the use of directing groups or employing reaction conditions that favor the thermodynamically more stable, albeit more slowly formed, C2-substituted product. Nickel-catalyzed dearomative arylboration of indoles has demonstrated that regioselectivity between C2 and C3 can be controlled by the choice of the N-protecting group, highlighting the interplay of electronic and steric factors. nih.govacs.org For this compound, the inherent electronic bias strongly favors C3 functionalization in standard electrophilic substitution reactions.

Table 1: Common Electrophilic Substitution Reactions on the Indole Nucleus

Reaction Type Typical Electrophile (E+) Expected Major Product with this compound
Nitration NO₂⁺ 7-Benzyloxy-1-methyl-3-nitroindole
Sulfonation SO₃ This compound-3-sulfonic acid

A common example of C3 functionalization is the Mannich reaction, which introduces an aminomethyl group. For instance, 7-benzyloxyindole (B21248) reacts with formaldehyde and dimethylamine in acetic acid to yield 7-benzyloxygramine, demonstrating the high reactivity of the C3 position. chemicalbook.com A similar outcome is expected for the N-methylated analogue.

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry, involving the reaction of an aromatic ring with an alkylating or acylating agent in the presence of a catalyst. wikipedia.org

Friedel-Crafts Alkylation: The alkylation of indoles, including this compound, typically occurs at the C3 position. The reaction can be catalyzed by Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids. However, classical Friedel-Crafts conditions can lead to challenges such as polyalkylation and rearrangements of the alkylating agent. uci.edu Milder and more selective methods have been developed. For example, the iodine-catalyzed benzylation of indoles with benzylic alcohols proceeds efficiently at the C3 position under neutral conditions. acs.org This method is based on the activation of the alcohol by molecular iodine through a halogen bond. acs.org

Friedel-Crafts Acylation: Acylation of the indole nucleus also predominantly occurs at the C3-position to yield 3-acylindoles. lkouniv.ac.in Unlike alkylation, acylation is generally not prone to polysubstitution because the introduced acyl group is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack. wikipedia.orglkouniv.ac.in The reaction typically requires a stoichiometric amount of a Lewis acid catalyst, as the resulting ketone product forms a complex with the catalyst. wikipedia.org Alternative methods using milder catalysts or different acylating agents have also been explored to improve reaction efficiency and substrate scope.

Table 2: Examples of Friedel-Crafts Reactions on Indole Scaffolds

Reaction Type Reagents Catalyst Expected Product Position
Alkylation Benzyl (B1604629) alcohol Molecular Iodine C3
Alkylation Alkyl Halide (R-X) AlCl₃ C3
Acylation Acyl Chloride (RCOCl) AlCl₃ C3

Halogenation is a key transformation for introducing functional handles onto the indole core. The reaction of N-alkylindoles with halogens (Cl₂, Br₂, I₂) or other halogenating agents typically results in rapid and selective substitution at the C3 position. The high nucleophilicity of this position often allows the reaction to proceed without a Lewis acid catalyst, which is typically required for the halogenation of less reactive aromatic compounds like benzene. wikipedia.orgmsu.edu

The mechanism involves the attack of the electron-rich C2-C3 double bond on the electrophilic halogen species. This forms the resonance-stabilized cationic intermediate, which then loses a proton to yield the 3-haloindole product. Common reagents for these transformations are listed below.

Table 3: Common Halogenating Agents for Indoles

Halogenation Type Reagent
Bromination Bromine (Br₂), N-Bromosuccinimide (NBS)
Chlorination Chlorine (Cl₂), N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂)

For this compound, treatment with these reagents is expected to cleanly afford the corresponding 3-halogenated derivative. The reaction conditions can be tuned to control selectivity and prevent potential side reactions, such as halogenation on the electron-rich benzyloxy substituent.

Nucleophilic Reactivity and Annulative Transformations

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for the construction of unsaturated rings, including macrocycles. wikipedia.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' or Schrock's catalysts, involves the intramolecular reaction of a molecule containing two terminal alkenes. wikipedia.org

In the context of indole chemistry, RCM is employed to build fused-ring systems. rsc.orgrsc.org To apply this to a substrate like this compound, it would first need to be functionalized with two tethered alkene chains. For example, one chain could be attached at the C2 position and the other at the C3 position. The subsequent RCM reaction would then form a new ring fused across the C2-C3 bond. RCM has proven valuable for synthesizing carbazole and other indole-fused natural products, demonstrating its tolerance for the indole core and its utility in complex molecule synthesis. rsc.orgrsc.orgresearchgate.net

Phosphine-catalyzed annulation reactions are versatile methods for constructing five- and six-membered rings. In these processes, phosphines act as nucleophilic catalysts to generate reactive zwitterionic intermediates. Indole derivatives can serve as key components in these transformations.

[4+2] Annulation: In a phosphine-catalyzed [4+2] annulation, an indole derivative can act as the two-atom component. For example, an imine derived from an indole-2-carboxaldehyde can react with an allenoate, which serves as a four-atom synthon in the presence of a phosphine catalyst. acs.orgacs.org This specific strategy has been successfully applied in the synthesis of macroline-type indole alkaloids, where the annulation step forms a key six-membered ring (the D ring of the alkaloid). acs.orgacs.org This pathway could be adapted to derivatives of this compound to construct complex, fused heterocyclic systems.

[4+1] Annulation: In a [4+1] annulation, a C1 synthon reacts with a four-atom component. Oxindoles, which are related to indoles, have been used as the C1 nucleophilic partner in phosphine-catalyzed enantioselective [4+1] annulations with allenic ketones to construct spiro-fused five-membered rings. rsc.org While this specific example uses an oxindole, the underlying principle of using the indole scaffold's nucleophilic character in such cycloadditions is a viable strategy for creating novel molecular architectures from this compound precursors.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The indole scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is of paramount importance. This compound, with its protected hydroxyl group at the 7-position and a methylated nitrogen, presents a versatile substrate for a variety of metal-catalyzed transformations. These reactions primarily target the C-H bonds of the indole ring or require prior halogenation to enable classical cross-coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules. mdpi.com For a substrate like this compound, these reactions typically require the introduction of a halide (or triflate) at a specific position on the indole ring (e.g., C2, C3, C4, etc.) to act as the electrophilic partner.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. tcichemicals.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups. tcichemicals.comnih.gov The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is fundamental for creating conjugated systems. nih.gov The Heck reaction , or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, offering a direct method for vinylation. mdpi.comwikipedia.org

While these reactions are broadly applicable to the indole core, their application to this compound would first necessitate its regioselective halogenation. The reactivity order for the halide is typically I > Br > OTf >> Cl. tcichemicals.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/Vinyl-substituted Indole
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Alkynyl-substituted Indole
Heck CouplingAlkene (e.g., Styrene, Acrylate)Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Vinyl-substituted Indole

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization (halogenation) of the substrate. nih.gov The indole nucleus, being electron-rich, is a prime candidate for such transformations.

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions. researchgate.netresearchgate.net This strategy has been successfully merged with transition-metal catalysis, particularly palladium catalysis, to achieve novel C-H functionalization of indoles. acs.orgnih.gov

A common pathway involves the C-2 acylation of indoles. The mechanism typically proceeds through the C-H activation of the indole at the C-2 position by a palladium catalyst, forming a five-membered palladacycle. nih.gov Concurrently, a photocatalyst, upon excitation by visible light, generates a radical from an acyl precursor (such as an aldehyde). This radical is then intercepted by the palladacycle intermediate, leading to the formation of the C-2 acylated indole product following reductive elimination. acs.orgnih.gov This dual catalytic approach allows for the functionalization of the indole core while preserving sensitive functional groups. acs.org

Rhodium catalysis has proven particularly effective for the site-selective C-H functionalization of the indole's benzene ring, a traditionally more challenging feat compared to functionalization at the C2 or C3 positions. nih.gov The regioselectivity is often controlled by a directing group installed on the indole nitrogen. researchgate.net For a substrate like this compound, the N-methyl group is not a traditional directing group, so C-H activation would likely rely on the inherent electronic properties of the ring or the development of transient directing group strategies.

However, related studies on N-protected indoles show that rhodium catalysts can direct functionalization to the C7 position. researchgate.net Hypervalent iodine reagents are often employed as versatile coupling partners in these reactions. tcichemicals.comtcichemicals.com For instance, N-H-indole BX, a stable hypervalent iodine compound, can be used to introduce an indole ring into arenes in the presence of a rhodium catalyst. tcichemicals.comtcichemicals.com This highlights the potential for rhodium-catalyzed methods to selectively modify the C7-proximal positions of the this compound core.

The development of asymmetric catalytic methods to produce enantioenriched indole-containing molecules is of great interest, given their prevalence in pharmaceuticals. Chiral catalysis in the context of indole transformations involves using a chiral catalyst—typically a metal complex with a chiral ligand—to control the stereochemical outcome of a reaction.

Rhodium(I) complexes paired with chiral diene ligands have been successfully used for the direct enantioselective C-H functionalization of indoles. nih.govbohrium.com These catalytic systems can facilitate reactions such as carbene insertions into a C-H bond, creating a new stereocenter with high enantiocontrol. bohrium.com The chiral environment created by the ligand around the metal center dictates the facial selectivity of the approach of the reactants, leading to the preferential formation of one enantiomer over the other. While specific applications to this compound are not extensively documented, the principles of asymmetric rhodium catalysis are directly applicable to its scaffold for creating chiral indole derivatives.

Advanced C-H Functionalization Methodologies

Oxidative and Reductive Transformations

The this compound molecule possesses several sites susceptible to oxidative and reductive transformations: the electron-rich indole core, the benzyloxy protecting group, and the N-methyl group.

Reductive Transformations: The most significant reductive transformation for this compound is the deprotection of the 7-hydroxy group. The benzyl ether (benzyloxy group) is readily cleaved via catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst on a carbon support (Pd/C). The reaction is clean and high-yielding, affording 7-hydroxy-1-methylindole and toluene as the byproduct. This deprotection is a crucial step in syntheses where the 7-hydroxy functionality is required in the final product.

Oxidative Transformations: The indole ring is susceptible to oxidation. Depending on the reagents and conditions, various products can be obtained. For instance, oxidation can lead to the formation of oxindoles or cleave the pyrrole ring. A notable transformation for 7-hydroxyindoles (the deprotected form of the title compound) is oxidation to the corresponding indole-7-quinone. This transformation can be achieved using various oxidizing agents. One synthetic route involves an initial iridium-catalyzed C-H borylation at the 7-position, followed by oxidation to the 7-hydroxyindole (B18039), and a subsequent oxidation step to furnish the indolequinone. researchgate.net Microbial hydroxylation has also been reported as a method to introduce a hydroxyl group at the C7 position of indole, which can then be further oxidized. researchgate.net

Table 2: Summary of Key Oxidative and Reductive Transformations
Transformation TypeReagent/ConditionStarting MoietyProduct MoietySignificance
Reduction (Hydrogenolysis)H₂, Pd/C7-Benzyloxy Group7-Hydroxy GroupDeprotection to reveal the free phenol.
OxidationVarious Oxidants (e.g., Fremy's salt)7-Hydroxyindole CoreIndole-7-quinone CoreSynthesis of biologically relevant quinone structures.

Selective Oxidation Reactions (e.g., Benzylic Oxidation)

The benzylic C-H bonds of the O-benzyl group in this compound are susceptible to selective oxidation, a transformation of significant value in organic synthesis for converting ethers to esters or for further functionalization. nih.govmdpi.com This reactivity stems from the relative weakness of the benzylic C-H bond, which can be cleaved to form a stabilized benzylic radical or carbocation intermediate. mdpi.com

A variety of oxidizing agents can be employed for this purpose, ranging from strong, non-selective reagents to milder, more controlled systems. mdpi.com For a substrate like this compound, chemoselectivity is crucial to avoid unwanted reactions on the electron-rich indole ring.

Key Research Findings:

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a widely used oxidant for benzylic C-H bonds. nih.govorganic-chemistry.org The mechanism is believed to involve a rate-determining hydride abstraction from the benzylic position by DDQ, forming a benzylic carbocation. rsc.orgnih.gov This intermediate can then be trapped by a nucleophile. In the context of a benzyloxy group, this can lead to the formation of a benzoyl ester derivative. Catalytic amounts of DDQ can be used in conjunction with a stoichiometric co-oxidant like MnO₂. nih.gov

Metal-Catalyzed Oxidations: Transition metal catalysts, particularly those based on copper, in combination with oxidants like tert-butyl hydroperoxide (TBHP), have been shown to efficiently oxidize benzyl ethers to the corresponding benzoates. nih.govrsc.org These reactions often proceed under mild conditions, such as at room temperature, and can be highly selective. nih.gov The mechanism may involve the generation of radical species that facilitate the C-H bond cleavage.

The table below summarizes common reagents used for benzylic oxidation applicable to benzyloxyarenes.

Oxidizing SystemReagent(s)Typical ConditionsProduct
Quinone-based2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Inert solvent (e.g., Dichloromethane), room temp.Corresponding benzoyl ester
Metal-catalyzedCu₂O/C₃N₄, TBHP, O₂Acetone, room temp.Corresponding benzoyl ester
Metal-catalyzedCuCl₂·2H₂O, TBHPAcetonitrile, elevated temp.Corresponding benzoyl ester

Hydrogenolytic Deprotection Protocols

The benzyl group is a common protecting group for hydroxyl functionalities in organic synthesis due to its general stability and ease of removal by hydrogenolysis. In this compound, the cleavage of the benzyl C-O bond to yield 7-hydroxy-1-methylindole is a key transformation.

Catalytic transfer hydrogenation (CTH) is a particularly convenient and widely used method for this deprotection. organic-chemistry.orgrsc.org It avoids the need for high-pressure hydrogen gas, instead utilizing a hydrogen donor molecule in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). rsc.orgmdma.ch

Detailed Research Findings:

Catalyst and Hydrogen Donor: The most common catalytic system for the hydrogenolysis of benzyl ethers is 10% Palladium on Carbon (Pd/C). rsc.org Various hydrogen donors can be employed, with cyclohexene and ammonium formate being highly effective and frequently used. rsc.orgmdma.ch Formic acid is also a viable hydrogen donor, though it can lead to acidic conditions. organic-chemistry.org

Reaction Conditions: The reaction is typically carried out by refluxing the substrate in a suitable solvent (e.g., methanol, ethanol) with the Pd/C catalyst and the hydrogen donor. mdma.ch The process is generally clean and proceeds with high yields. The catalyst is easily removed by filtration upon reaction completion. mdma.ch While effective, care must be taken with catalyst choice and conditions to prevent undesired side reactions, such as the saturation of aromatic rings. chemrxiv.org

The following table outlines typical protocols for the hydrogenolytic deprotection of benzyl ethers.

Catalytic SystemHydrogen DonorSolventTemperature
10% Pd/CCyclohexeneEthanolReflux
10% Pd/CAmmonium FormateMethanolReflux
Pd(OH)₂/CH₂ gasEthyl Acetate/EthanolRoom Temp.

Mechanistic Aspects of Racemization Processes

Racemization refers to the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers. wikipedia.org For a derivative of this compound to undergo racemization, it must first possess a chiral center. While the parent compound is achiral, a chiral center could be introduced through various synthetic modifications. The stereochemical stability of such a center would then become a critical consideration.

The primary mechanisms by which racemization occurs often involve the formation of a planar, achiral intermediate. manchester.ac.uk

Mechanistic Considerations for Chiral Indole Derivatives:

Deprotonation/Reprotonation: If a chiral center is established at a position with an acidic proton (e.g., alpha to a carbonyl group), base-catalyzed deprotonation can form a planar, achiral enolate intermediate. rsc.orgresearchgate.net Subsequent reprotonation can occur from either face of the planar intermediate, leading to a racemic mixture. manchester.ac.uk This is a common racemization pathway for many chiral carbonyl compounds. rsc.org

Carbocation Formation: Acid-catalyzed reactions that proceed through a carbocation intermediate at the stereocenter can also lead to racemization. wikipedia.org The planar geometry of the carbocation allows for subsequent nucleophilic attack from either side with equal probability.

Retro-Synthetic Pathways: In more complex, polycyclic indole alkaloids, racemization can occur through reversible reactions. For instance, the racemization of the indole alkaloid (+)-vincadifformine has been shown to proceed via a retro-Diels-Alder reaction, which forms an achiral intermediate that can then re-cyclize to form the racemic product. rsc.org This highlights that even stereocenters not directly involved in bond-breaking with acidic or basic reagents can be susceptible to racemization through concerted or pericyclic pathways.

Rearrangement Reactions and Mechanistic Probes

Rearrangement reactions provide powerful tools for skeletal diversification in organic synthesis. For benzyloxyindoles, these reactions can be triggered under specific conditions, offering insights into their intrinsic reactivity and fragmentation pathways.

Gas-Phase Claisen Rearrangement in Benzyloxyindoles

While the Claisen rearrangement is a well-established acs.orgacs.org-sigmatropic rearrangement in condensed-phase synthesis, its occurrence in the gas phase provides fundamental mechanistic insights. The behavior of protonated benzyloxyindoles under low-energy collision-induced dissociation (CID) in a mass spectrometer has been investigated as a probe for such rearrangements. nih.gov

Mass Spectrometric Findings:

Experimental Evidence: Studies using electrospray ionization (ESI) to generate protonated benzyloxyindole derivatives, followed by tandem mass spectrometry (MS/MS), have revealed unique fragmentation patterns. nih.gov Specifically, the observation of unexpected losses of carbon monoxide (CO) and water (H₂O) from the protonated molecule provides strong evidence for a gas-phase Claisen rearrangement. nih.gov

Proposed Mechanism: The proposed mechanism suggests that upon collisional activation, the protonated benzyloxyindole undergoes a acs.orgacs.org-sigmatropic rearrangement. This is followed by further fragmentation pathways that lead to the observed neutral losses of CO and H₂O. Deuterium labeling experiments have been used to confirm this mechanistic hypothesis. nih.gov

The table below summarizes the key observations from MS/MS experiments that support the gas-phase Claisen rearrangement.

Precursor IonCollision EnergyKey Fragment Ions / Neutral LossesImplication
[M + H]⁺ of benzyloxyindoleLow[M + H - CO]⁺Suggests rearrangement to a phenolic structure
[M + H]⁺ of benzyloxyindoleLow[M + H - H₂O]⁺Unexpected loss, explained by post-rearrangement steps

Investigation of Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are fundamental to the synthesis of fused heterocyclic systems. For a derivative of this compound, the indole nucleus or the attached groups can participate in cyclization reactions to form polycyclic structures, provided appropriate functional groups are present. Palladium-catalyzed reactions are particularly powerful for forging new C-C and C-N bonds in this context. mdpi.com

Mechanistic Pathways for Cyclization:

Heck Reaction: If an olefinic moiety is tethered to the indole ring (e.g., at the N1 or C2 position), an intramolecular Heck reaction can be initiated. This typically involves a palladium(0) catalyst and can be used to form new five- or six-membered rings fused to the indole core. acs.orgacs.org

C-N Bond Formation: Palladium catalysts can also facilitate intramolecular amination reactions. For instance, if an appropriately positioned double bond exists in a side chain, the indole nitrogen can act as a nucleophile, leading to the formation of N-fused ring systems. acs.orgacs.org The regioselectivity of these cyclizations can often be controlled by the choice of catalyst, ligands, and reaction conditions. acs.org

Oxidative Cyclization: In other scenarios, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can mediate intramolecular cyclizations. These reactions may proceed through the formation of a nitrenium ion intermediate, which is then attacked by an aromatic ring to forge a new C-N bond. organic-chemistry.org

The following table provides examples of intramolecular cyclization types relevant to substituted indoles.

Cyclization TypeCatalyst / ReagentRequired FunctionalityProduct Type
Intramolecular HeckPd(OAc)₂, PPh₃, BaseHalogen on indole, tethered alkeneFused carbocycle
Intramolecular AminationPd(OAc)₂, Bu₄NCl, BaseTethered alkeneFused N-heterocycle
Oxidative C-N CouplingPIFATethered N-nucleophile (e.g., amine)Fused N-heterocycle

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bond Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 7-Benzyloxy-1-methylindole. The spectra are characterized by vibrations of the 1,7-disubstituted indole (B1671886) core, the N-methyl group, and the benzyloxy substituent.

The FT-IR spectrum is particularly sensitive to polar bonds and provides key information on characteristic stretching and bending modes. For the indole portion, aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the fused aromatic rings typically appear in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net The introduction of the N-methyl group gives rise to characteristic symmetric and asymmetric C-H stretching modes around 2941 cm⁻¹ and 2885 cm⁻¹, respectively. dergipark.org.tr The benzyloxy group contributes several distinct bands: the aromatic C-H stretching of the phenyl ring, C-C stretching within the ring, and, most diagnostically, the C-O-C asymmetric and symmetric stretching vibrations. The asymmetric ether stretch is typically a strong band observed in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears around 1050-1020 cm⁻¹.

FT-Raman spectroscopy , which relies on inelastic scattering of monochromatic light, is particularly effective for analyzing non-polar bonds and symmetric vibrations, thus complementing FT-IR. nih.gov Aromatic ring vibrations, especially the C=C stretching modes of both the indole and benzyl (B1604629) rings, are expected to produce strong signals in the Raman spectrum. researchgate.net The symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum, are often prominent in FT-Raman.

Detailed assignments for the principal vibrational modes of this compound, based on data from analogous structures like 1-methylindole and benzyl ethers, are presented below. dergipark.org.tr

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Description
Aromatic C-H Stretch3100-3000FT-IR, FT-RamanStretching of C-H bonds on indole and benzyl rings.
Aliphatic C-H Stretch2950-2880FT-IR, FT-RamanAsymmetric and symmetric stretching of the N-methyl group.
Aromatic C=C Stretch1610-1450FT-IR, FT-RamanIn-plane stretching of carbon-carbon bonds in the aromatic rings.
C-N Stretch1360-1310FT-IRStretching of the C-N bond within the indole pyrrole (B145914) ring.
Asymmetric C-O-C Stretch1260-1220FT-IRStrong band from the aryl ether linkage.
Symmetric C-O-C Stretch1050-1020FT-IRStretching of the aryl ether bond.
Aromatic C-H Out-of-Plane Bend900-700FT-IRBending vibrations characteristic of the substitution pattern on the aromatic rings.

Electronic Spectroscopy for Electronic Transitions and Conjugation (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the π-electron system of the indole chromophore. The indole ring system exhibits characteristic absorption bands that are sensitive to the nature and position of substituents. nih.gov

The spectrum of indole is typically dominated by two transitions originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and LUMO+1. These are designated as the ¹Lb and ¹La bands, respectively. nih.gov The ¹Lb transition is often characterized by fine vibrational structure, while the ¹La transition is typically broad and more intense. chemrxiv.org

In this compound, the indole chromophore is modified by two key groups: the N-methyl group and the 7-benzyloxy group. The N-methyl group generally has a minor electronic effect. However, the benzyloxy group at the C7 position, acting as an electron-donating group through its oxygen atom, is expected to interact with the indole π-system. libretexts.org This interaction typically leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole, as the substituent lowers the energy gap between the HOMO and LUMO. chemrxiv.org

Electronic Transition Typical λmax for Indole (nm) Expected Effect of 7-Benzyloxy Substitution
¹La Band~260-270Bathochromic shift (to longer wavelength) and possible hyperchromic effect (increased intensity).
¹Lb Band~280-290Bathochromic shift (to longer wavelength).
π → π* (Benzyl Ring)~255Overlap with indole transitions.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous evidence for its atomic connectivity.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning every proton and carbon signal.

¹H NMR: The proton spectrum would show distinct signals for the N-methyl group (a singlet expected around δ 3.7-3.8 ppm), the benzylic methylene (B1212753) (CH₂) protons (a singlet around δ 5.1-5.2 ppm), and the aromatic protons of both the indole and benzyl rings (in the δ 6.5-7.6 ppm region).

¹³C NMR: The carbon spectrum would display signals for the methyl carbon, the methylene carbon, and all aromatic carbons, including the quaternary carbons of the indole ring. The C7 carbon, being attached to oxygen, would be shifted significantly downfield. chemicalbook.com

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for tracing the connectivity of adjacent protons on the indole ring (H4, H5, H6) and on the benzyl ring, confirming their respective substitution patterns.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of all protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. sdsu.edu This is indispensable for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key expected HMBC correlations would include the correlation from the benzylic CH₂ protons to the indole C7 and the benzyl C1', confirming the ether linkage, and correlations from the N-methyl protons to the indole C2 and C7a.

Proton (¹H) Expected δ (ppm) Multiplicity Key HMBC Correlations (to ¹³C)
H4~6.7dC3, C5, C7a
H5~7.1tC4, C6, C7
H6~7.4dC4, C5, C7a
H2~7.0dC3, C3a, C7a, N-CH₃
H3~6.5dC2, C3a, C4
N-CH₃~3.7sC2, C7a
O-CH₂~5.2sC7, C1' (benzyl)
H (benzyl)~7.3-7.5mC (benzyl), O-CH₂
Carbon (¹³C) Expected δ (ppm) Description
C7~145Indole C-O
C (benzyl)~127-137Benzyl aromatic carbons
C (indole)~100-130Indole aromatic carbons
O-CH₂~70Benzylic carbon
N-CH₃~33N-methyl carbon

While not typically required for basic structural elucidation, isotopic labeling is a powerful strategy for probing reaction mechanisms or tracing metabolic pathways involving this compound. nih.gov Stable isotopes such as ²H (deuterium), ¹³C, and ¹⁵N can be incorporated into the molecule through synthesis using labeled precursors. rsc.org

For instance, synthesizing the molecule with a ¹³C-labeled methyl group (using ¹³CH₃I) would allow for the unambiguous tracking of this group in a chemical reaction or biological system using ¹³C NMR. researchgate.net Similarly, deuterium labeling at specific positions on the aromatic rings can help elucidate mechanisms of electrophilic substitution or other reactions by monitoring for the presence or absence of the label in the products. chemrxiv.org These strategies provide detailed mechanistic insights that are often inaccessible through other methods. nih.gov

Mass Spectrometry for Molecular Fragmentation and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

The primary fragmentation pathway for benzylic ethers under electron ionization (EI) or collision-induced dissociation (CID) involves the cleavage of the C-O bond. The most characteristic and often most abundant fragment ion for benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91. miamioh.edu This highly stable cation is formed via cleavage of the benzylic C-O bond. Another significant fragmentation would be the loss of a benzyl radical (C₇H₇•) to give an ion corresponding to the de-benzylated indole core.

m/z Proposed Fragment Formula Fragmentation Pathway
237[M]⁺[C₁₆H₁₅NO]⁺Molecular Ion
146[M - C₇H₇]⁺[C₉H₈NO]⁺Loss of benzyl radical.
91[C₇H₇]⁺[C₇H₇]⁺Formation of the tropylium ion (base peak).

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. scispace.com For this compound (C₁₆H₁₅NO), HRMS would be used to verify the exact mass of the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₆H₁₅NO

Nominal Mass: 237 amu

Calculated Monoisotopic Mass: 237.115364 u

Expected [M+H]⁺ in HRMS: 238.123189 u

An experimentally observed mass within a narrow tolerance (typically <5 ppm) of this calculated value would provide unequivocal confirmation of the compound's molecular formula. amazonaws.com

Tandem Mass Spectrometry (MS/MS) with Deuterated Analogues for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The use of deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, is a valuable tool in the analysis of fragmentation pathways. Deuterium has a mass that is one unit higher than hydrogen, and this mass shift can be used to identify fragments that contain the deuterium label.

While specific research on the tandem mass spectrometry of this compound using deuterated analogues is not widely available in the public domain, the principles of such an analysis can be described. The fragmentation of this compound would be expected to occur at the weakest bonds in the molecule. The resulting fragmentation pattern would provide a fingerprint that is unique to the molecule.

The use of deuterated analogues of this compound would aid in the interpretation of the mass spectrum by allowing for the precise localization of fragmentation sites. For example, if the methyl group on the indole nitrogen was deuterated, any fragment containing this group would have a mass that is three units higher than the corresponding fragment from the non-deuterated molecule. This information would be invaluable in piecing together the fragmentation pathway and confirming the structure of the molecule.

The data from such an analysis would typically be presented in a table format, detailing the m/z values of the precursor and product ions, their relative intensities, and the proposed structures of the fragment ions.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound and its Deuterated Analogue

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
238.12 [M+H]⁺147.08C₇H₇[C₉H₉NO]⁺
238.12 [M+H]⁺91.05C₉H₈NO[C₇H₇]⁺
241.14 [M+D₃+H]⁺150.10C₇H₇[C₉H₆D₃NO]⁺
241.14 [M+D₃+H]⁺91.05C₉H₅D₃NO[C₇H₇]⁺

This table is a hypothetical representation of data and is intended for illustrative purposes only, as specific experimental data for this compound is not available in the provided search results.

This analytical approach provides a high degree of certainty in the structural elucidation of compounds and is a standard technique in the field of analytical chemistry.

Applications of 7 Benzyloxy 1 Methylindole in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Organic Architectures

7-Benzyloxy-1-methylindole serves as a valuable starting material for the construction of intricate molecular frameworks. The benzyloxy group at the C7 position can act as a directing group or be strategically cleaved to reveal a hydroxyl functionality for further elaboration. While direct examples employing this compound are not extensively documented, the utility of analogous benzyloxy-substituted indoles in complex synthesis is well-established.

A notable example is the rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes. In this reaction, a 4-benzyloxy-1-methyl-1H-indole-3-carbaldehyde was successfully employed to synthesize cyclopenta[b]indol-1(4H)-one derivatives in good yields (73–76%). researchgate.netunb.ca The benzyloxy group, in this case, is well-tolerated under the reaction conditions and influences the electronic properties of the indole (B1671886) ring, thereby affecting the reaction's efficiency. researchgate.netunb.ca By analogy, this compound can be envisioned as a precursor to the corresponding 7-benzyloxy-1-methyl-1H-indole-carbaldehyde, which could then participate in similar annulation reactions to afford unique polycyclic indole structures. The strategic placement of the benzyloxy group at the C7 position could offer different regiochemical outcomes or influence the properties of the resulting complex architectures compared to other isomers.

The ability to deprotect the benzyloxy group to a hydroxyl group further enhances the synthetic utility of this compound, allowing for the introduction of new functionalities or the formation of hydrogen bonds that can direct the assembly of supramolecular structures.

Precursor in the Asymmetric Synthesis of Chiral Indole Derivatives

The synthesis of enantiomerically pure indole derivatives is of paramount importance in medicinal chemistry and materials science. nih.govnih.gov While the direct use of this compound as a starting material in reported asymmetric syntheses is not prominent, its structure presents significant potential as a precursor for chiral indole derivatives.

The indole nucleus can be functionalized at various positions to create chiral centers or axial chirality. nih.govrsc.orguva.es The presence of the benzyloxy group at the C7 position of this compound can influence the stereochemical outcome of reactions at other positions of the indole ring through steric hindrance or by directing the approach of a chiral catalyst or reagent.

For instance, catalytic asymmetric dearomatization of indole derivatives has emerged as a powerful strategy for the synthesis of chiral indolines and indolenines. nih.gov Although specific examples with this compound are scarce, it is plausible that this compound could be a substrate for such transformations. The resulting chiral 7-benzyloxy-substituted indolines could then be further manipulated, with the benzyloxy group serving as a handle for additional synthetic transformations.

Furthermore, the development of novel chiral ligands and organocatalysts derived from indole scaffolds is an active area of research. princeton.edu this compound could potentially be elaborated into a chiral ligand where the benzyloxy group plays a role in establishing the chiral environment around a metal center.

Development of Indole-Based Dyes and Pigment Precursors

Indole and its derivatives are known chromophores and have been utilized in the synthesis of various dyes and pigments. beilstein-journals.orgnih.govlpnu.uacuhk.edu.hkmanchester.ac.uk The extended π-system of the indole ring, which can be further extended through substitution, allows for the absorption and emission of light in the visible region of the electromagnetic spectrum.

While the direct application of this compound in the synthesis of commercial dyes is not widely reported, its chemical structure suggests its potential as a precursor. Azo dyes, for example, are a large class of colored compounds synthesized through the coupling of a diazonium salt with an electron-rich coupling component. unb.canih.govlpnu.uacuhk.edu.hkmanchester.ac.uk It is conceivable that this compound could be functionalized with an amino group to form a diazonium salt or used as a coupling component in such reactions to produce novel azo dyes with potentially interesting coloristic properties.

Moreover, phthalocyanines are another important class of pigments and functional dyes. researchgate.netumich.edudntb.gov.uachemrxiv.org Their synthesis often starts from phthalonitrile (B49051) derivatives. While a more complex transformation would be required, it is theoretically possible to devise a synthetic route from this compound to a precursor suitable for phthalocyanine (B1677752) synthesis, which could lead to novel phthalocyanine analogues with modified electronic and photophysical properties.

Utility in the Synthesis of Functional Materials and Advanced Reagents (e.g., Organic Semiconductors, if applicable by analogy)

The indole moiety is a key component in many organic functional materials, including organic semiconductors and fluorescent probes, due to its electron-rich nature and ability to participate in π-π stacking interactions. iarjset.comresearchgate.netmdpi.comnih.govrsc.org The substitution pattern on the indole ring plays a crucial role in tuning the material's electronic and photophysical properties.

Recent research has shown that complex heterocyclic compounds derived from benzyloxy-substituted indoles can exhibit interesting photophysical properties. For instance, a spiro[furan-2,2′-indoline]-3′,5-dione, synthesized from a 4-benzyloxy-1-methyl-1H-indole-3-carbaldehyde, displayed blue or green emission and a distinct solvatochromic effect, where the emission color changes with the polarity of the solvent. researchgate.netunb.ca This suggests that such molecules have potential applications in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. By analogy, similar complex molecules derived from this compound could also possess valuable photophysical properties. nih.govnih.govbeilstein-journals.orgmdpi.com The position of the benzyloxy group at C7 would likely influence the emission wavelength and quantum yield of the resulting fluorophores.

Furthermore, the indole ring can be incorporated into conjugated polymers to create conducting materials. iarjset.comresearchgate.netmdpi.comnih.govrsc.org The polymerization of appropriately functionalized this compound derivatives could lead to novel conducting polymers with tailored properties. The benzyloxy group could enhance the solubility and processability of the polymer, which are often limiting factors in the application of conducting polymers.

The following table summarizes the potential applications and the role of the key functional groups in this compound.

Application AreaRole of this compoundKey Functional Groups and Their Influence
Complex Organic Architectures Key synthetic building block7-Benzyloxy group: Directing group, protecting group for C7-OH. 1-Methyl group: Prevents N-H reactivity, influences solubility.
Asymmetric Synthesis Potential precursor for chiral indole derivatives7-Benzyloxy group: Can influence stereoselectivity through steric or electronic effects.
Indole-Based Dyes and Pigments Potential precursor for novel dyesIndole Core: Chromophore. 7-Benzyloxy group: Can be modified to tune color.
Functional Materials Precursor for fluorescent materials and conducting polymersIndole Core & π-system: Responsible for electronic properties. 7-Benzyloxy group: Influences photophysical properties and polymer solubility.

Q & A

Q. What are the established synthetic routes for 7-benzyloxy-1-methylindole, and how can researchers validate the identity of the compound?

Methodological Answer: The synthesis of this compound typically involves indole functionalization via benzyloxy and methyl group substitutions. A common approach includes:

Benzylation : Protecting the hydroxyl group of a precursor (e.g., 7-hydroxyindole) using benzyl bromide under basic conditions.

Methylation : Introducing the methyl group at the 1-position via alkylation agents like methyl iodide.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Validation Steps :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., singlet for methyl protons at δ ~3.8 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Verify purity (>95% by area normalization) .
  • Melting Point (mp) : Cross-check with literature values (e.g., mp 199–201°C for structurally similar methoxyindole derivatives) .

Table 1 : Key Analytical Data for Validation

TechniqueExpected Outcome for this compound
1^1H NMRMethyl singlet (~3.8 ppm), benzyloxy protons (~5.1 ppm)
HPLC Purity≥97% (retention time matched to standard)
Melting Point~200°C (decomposes if impure)

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer :

  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
    • Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
  • Purity Monitoring :
    • HPLC-MS : Detect degradation products (e.g., benzyl alcohol from hydrolysis).
    • UV-Vis Spectroscopy : Track absorbance shifts indicative of structural changes.

Q. Key Considerations :

  • Store in inert atmospheres (argon) to prevent oxidation.
  • Use amber vials to limit photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer : Contradictions often arise from:

Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

Crystallographic Variability : X-ray diffraction data may differ due to polymorphism (e.g., monoclinic vs. orthorhombic crystal systems) .

Q. Resolution Workflow :

  • Replicate Experiments : Synthesize the compound using literature protocols to confirm reproducibility.
  • Cross-Validate Techniques : Compare NMR, IR, and single-crystal X-ray data .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., inconsistent melting points) .

Q. What strategies optimize the regioselectivity of benzyloxy and methyl group substitutions in indole derivatives?

Methodological Answer : Regioselectivity challenges arise due to indole’s electron-rich C3 position. Solutions include:

Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to control substitution sites.

Microwave-Assisted Synthesis : Enhance reaction kinetics to favor desired products .

Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Case Study :
In methyl 4-benzyloxy-7-methoxy-1-methylindole-2-carboxylate, steric hindrance from the 1-methyl group directs benzyloxy substitution to the 4-position .

Q. How can researchers design experiments to probe the biological activity of this compound without commercial assay kits?

Methodological Answer :

Target Identification : Use molecular docking to predict protein targets (e.g., cytochrome P450 enzymes).

In-House Assays :

  • Enzyme Inhibition : Monitor substrate conversion via UV-Vis (e.g., NADPH depletion at 340 nm).
  • Cell Viability : Use MTT assays with HEK293 or HepG2 cell lines.

Data Validation : Compare results with structurally similar indole derivatives (e.g., 5-methoxyindole-2-carboxylate esters) .

Ethical Note : Adhere to institutional guidelines for biological safety and human subject protocols .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer :

  • Software : Gaussian (DFT), VASP (periodic boundary conditions), or AutoDock (molecular docking).
  • Parameters :
    • Optimize geometry using B3LYP/6-31G(d,p).
    • Calculate HOMO-LUMO gaps to predict reactivity .
  • Validation : Cross-check with experimental UV-Vis spectra and cyclic voltammetry data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.